Plus-Maze Anxiety vs. WAY-100635
In the murine elevated plus-maze test, NAN-190 and the silent 5-HT1A antagonist WAY-100635 produce qualitatively distinct behavioral profiles that preclude interchangeability. WAY-100635 (0.03–9.0 mg/kg) produced an anxiolytic-like effect with a bell-shaped dose-response relationship [1]. In contrast, NAN-190 exhibited a dose-dependent bifurcation: lower doses (0.1–0.5 mg/kg) produced a significant anxiolytic-like effect, whereas higher doses (2.5–10.0 mg/kg) decreased locomotor activity and open-arm exploration—a profile indistinguishable from the α1-adrenoceptor antagonist prazosin (2.5 mg/kg) [1]. This functional shift is attributed to NAN-190's nearly equivalent affinity for α1-adrenergic receptors (Ki = 0.8 nM) compared to 5-HT1A receptors (Ki = 0.6 nM) [2].
| Evidence Dimension | Dose-dependent behavioral profile (anxiolytic efficacy vs. motor suppression) |
|---|---|
| Target Compound Data | NAN-190: Anxiolytic at 0.1–0.5 mg/kg; motor suppression at 2.5–10.0 mg/kg |
| Comparator Or Baseline | WAY-100635: Bell-shaped anxiolytic curve (0.03–9.0 mg/kg); prazosin: Motor suppression at 2.5 mg/kg |
| Quantified Difference | Qualitative divergence: NAN-190 high-dose profile mirrors α1-antagonism, not 5-HT1A antagonism |
| Conditions | Ethological murine elevated plus-maze; intraperitoneal administration |
Why This Matters
Researchers requiring pure 5-HT1A antagonism without α1-adrenergic confounds should select WAY-100635; those investigating dual receptor pharmacology must use NAN-190.
- [1] Cao BJ, Rodgers RJ. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190. Pharmacol Biochem Behav. 1997;58(2):593-603. PMID: 9300624. View Source
- [2] Glennon RA, Naiman NA, Lyon RA, Titeler M. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. J Med Chem. 1991;34(8):2624-7. PMID: 1652026. View Source
